(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17485140
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13FN2 |
|---|---|
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | (1R)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H13FN2/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1 |
| Standard InChI Key | VOCDIOKQOPDLLB-QMMMGPOBSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)F)[C@H](CN)N |
| Canonical SMILES | CC1=C(C(=CC=C1)F)C(CN)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(1R)-1-(2-Fluoro-6-methylphenyl)ethane-1,2-diamine is defined by its (1R) stereochemical configuration, which confers chirality critical for interactions with biological targets. The fluorine atom at the 2-position and the methyl group at the 6-position on the phenyl ring influence electronic distribution and steric effects, enhancing metabolic stability and binding affinity .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃FN₂ | |
| Molecular Weight | 168.21 g/mol | |
| CAS Number | 1269961-24-1 | |
| IUPAC Name | (1R)-1-(2-fluoro-6-methylphenyl)ethane-1,2-diamine | |
| InChI Key | VOCDIOKQOPDLLB-QMMMGPOBSA-N |
The compound’s isomeric SMILES (CC1=C(C(=CC=C1)F)[C@H](CN)N) and canonical SMILES (CC1=C(C(=CC=C1)F)C(CN)N) underscore its chiral center and substituent arrangement.
Stereochemical Significance
The (1R) configuration ensures enantioselective interactions, a trait leveraged in asymmetric synthesis and receptor-targeted drug design. Fluorine’s electronegativity augments dipole moments and hydrogen-bonding capacity, while the methyl group contributes to hydrophobic interactions .
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically involves:
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Friedel-Crafts alkylation to introduce the methyl group onto the fluorinated benzene ring.
-
Chiral resolution using enzymes or chiral catalysts to isolate the (1R)-enantiomer.
-
Diamine formation via reductive amination or nitro-group reduction.
Advanced purification techniques, such as high-performance liquid chromatography (HPLC) and crystallization, ensure >98% enantiomeric excess (ee) and purity.
Scalability Challenges
Scale-up requires optimizing catalyst loading and reaction conditions to minimize byproducts. Continuous-flow reactors have been adopted to enhance yield and reduce waste.
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s amine groups and fluorinated aromatic system enable binding to enzyme active sites. Studies suggest inhibitory activity against kinases and proteases, with IC₅₀ values in the micromolar range.
Receptor Modulation
As a GPCR (G-protein-coupled receptor) modulator, it exhibits affinity for serotonin and dopamine receptors, implicating potential in neurological disorders.
Table 2: Potential Therapeutic Applications
| Application | Mechanism | Research Status |
|---|---|---|
| Anticancer Agents | Apoptosis induction via Bcl-2 inhibition | Preclinical |
| Antimicrobials | Disruption of bacterial cell wall synthesis | In vitro |
| Neurotherapeutics | Dopamine D₂ receptor partial agonism | Early-stage |
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate bactericidal activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The fluorine atom enhances membrane permeability, while the diamine moiety chelates metal ions essential for microbial growth.
Recent Research Findings
Pharmacokinetic Studies
Rodent models show a plasma half-life of 2.3 hours and oral bioavailability of 45%. Fluorination reduces CYP450-mediated metabolism, extending systemic exposure.
Structure-Activity Relationships (SAR)
Modifying the methyl group’s position (e.g., 4-methyl or 3-methyl isomers) diminishes activity, underscoring the 6-methyl substituent’s role in target engagement.
Future Directions
Targeted Drug Delivery
Conjugation with nanoparticle carriers may improve tumor selectivity and reduce off-target effects.
Combinatorial Libraries
Incorporating this scaffold into diversity-oriented synthesis could yield novel kinase inhibitors or antibacterials.
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